6-(Benzofuran-4-ylmethyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzofuran-4-ylmethyl)-1,4-oxazepane is a heterocyclic compound that features both a benzofuran and an oxazepane ring Benzofuran is known for its presence in various natural products and its biological activities, while oxazepane is a seven-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzofuran-4-ylmethyl)-1,4-oxazepane typically involves the formation of the benzofuran ring followed by the construction of the oxazepane ring. One common method for synthesizing benzofuran derivatives is through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents . The oxazepane ring can be formed by reacting the benzofuran derivative with an appropriate amine and an epoxide under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Benzofuran-4-ylmethyl)-1,4-oxazepane can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The oxazepane ring can be reduced to form the corresponding amine.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities, such as anti-tumor and anti-viral properties, can be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(Benzofuran-4-ylmethyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxazepane ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as anti-tumor or anti-viral activities.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its biological activities.
Oxazepane: A compound with an oxazepane ring, used in the synthesis of pharmaceuticals and materials.
Benzofuran-oxazepane derivatives: Compounds with both benzofuran and oxazepane rings, similar to 6-(Benzofuran-4-ylmethyl)-1,4-oxazepane.
Uniqueness
This compound is unique due to the combination of the benzofuran and oxazepane rings in a single molecule
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-(1-benzofuran-4-ylmethyl)-1,4-oxazepane |
InChI |
InChI=1S/C14H17NO2/c1-2-12(13-4-6-17-14(13)3-1)8-11-9-15-5-7-16-10-11/h1-4,6,11,15H,5,7-10H2 |
InChI Key |
CNMASZDKIWLIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)CC2=C3C=COC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.